Celogenamide A
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Overview
Description
Celogenamide A is a natural product found in Celosia argentea with data available.
Scientific Research Applications
Drug Discovery and Pharmacology
Celogenamide A, like many other compounds, plays a role in the evolving landscape of drug discovery and pharmacology. Advances in molecular biology and genomic sciences have a significant impact on drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies (Drews, 2000). Additionally, the development and application of celastrol, a compound similar to this compound, as a promising anti-cancer agent, highlights the ongoing research in this field, especially in understanding interactions with cytochrome P450s (Sun et al., 2014).
Genomic Medicine and Comparative Effectiveness Research
Comparative effectiveness research (CER) in genomic medicine, including areas related to compounds like this compound, measures the clinical utility of genomic information to guide clinical care. This research is essential in identifying potential clinical applications of genomic interventions, albeit often constrained by significant methodological weaknesses (Phillips et al., 2017).
Challenges in Clinical Application and Research
Despite the potential of compounds like this compound in clinical applications, there are substantial challenges. These include the rapid pace of innovation, lack of regulation, and variable definitions and evidence thresholds for clinical and personal utility. Addressing these challenges is critical for effective translation of genomic discoveries into practical applications (Goddard et al., 2012).
Properties
Molecular Formula |
C55H69N11O13 |
---|---|
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R,5S,8S,11S,14S)-8-benzyl-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H69N11O13/c1-30(2)45-52(75)61-38(25-31-11-4-3-5-12-31)47(70)62-41(29-67)50(73)59-40(48(71)58-37(55(78)79)14-8-9-23-56)27-33-28-66(42-15-7-6-13-35(33)42)46(53(76)63-45)64-49(72)39(26-32-17-19-34(68)20-18-32)60-51(74)43-16-10-24-65(43)54(77)36-21-22-44(69)57-36/h3-7,11-13,15,17-20,28,30,36-41,43,45-46,67-68H,8-10,14,16,21-27,29,56H2,1-2H3,(H,57,69)(H,58,71)(H,59,73)(H,60,74)(H,61,75)(H,62,70)(H,63,76)(H,64,72)(H,78,79)/t36-,37-,38-,39-,40-,41-,43-,45-,46+/m0/s1 |
InChI Key |
CARJUOBZMZRPOF-GSRHHHEASA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC7=CC=CC=C7 |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)NC(CCCCN)C(=O)O)CO)CC7=CC=CC=C7 |
Synonyms |
celogenamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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